(2S)-2-methylpiperidin-4-one; trifluoroacetic acid
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Overview
Description
(2S)-2-methylpiperidin-4-one; trifluoroacetic acid: is a compound that combines the properties of both (2S)-2-methylpiperidin-4-one and trifluoroacetic acid. (2S)-2-methylpiperidin-4-one is a piperidine derivative, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH. This combination is often used in various chemical reactions and processes due to the unique properties of each component.
Preparation Methods
Synthetic Routes and Reaction Conditions:
(2S)-2-methylpiperidin-4-one: can be synthesized through the reduction of 2-methylpyridine-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Trifluoroacetic acid: is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trifluoroacetic acid can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: (2S)-2-methylpiperidin-4-one can be reduced to its corresponding alcohol using reducing agents.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trifluoroacetic acid can produce trifluoromethyl ketones, while reduction of (2S)-2-methylpiperidin-4-one can yield the corresponding alcohol.
Scientific Research Applications
Chemistry:
- Trifluoroacetic acid is widely used as a solvent and reagent in organic synthesis due to its strong acidity and ability to stabilize carbocations .
Biology:
- (2S)-2-methylpiperidin-4-one derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Trifluoroacetic acid is used in the synthesis of pharmaceuticals, particularly in the production of peptide drugs where it helps in the cleavage of peptides from solid-phase resins .
Industry:
Mechanism of Action
Mechanism:
- The mechanism by which trifluoroacetic acid exerts its effects is primarily through its strong acidity, which allows it to donate protons readily and participate in acid-catalyzed reactions .
Molecular Targets and Pathways:
- Trifluoroacetic acid targets various functional groups in organic molecules, facilitating reactions such as esterification, hydrolysis, and rearrangements.
Comparison with Similar Compounds
Acetic acid: Similar in structure but lacks the fluorine atoms, making it a weaker acid compared to trifluoroacetic acid.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, also a strong acid but with different reactivity and environmental impact.
Perfluorooctanoic acid: Another perfluorinated acid with a longer carbon chain, used in different industrial applications.
Uniqueness:
Properties
IUPAC Name |
2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSTDMFHTYSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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